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Compound of Interest

Compound Name: Triethylene glycol flufenamate

CAS No.: 30544-48-0

Cat. No.: B1206888

Get Quote

From NSAID to Multi-Target Scaffold: TEAD Inhibition and Heterocyclic Hybrids

Executive Summary
Flufenamic acid (FFA) has historically been categorized strictly as a non-steroidal anti-

inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes.[1][2] However, recent

medicinal chemistry campaigns have reclassified FFA as a "privileged scaffold." Its core

structure—an N-phenylanthranilic acid bearing a trifluoromethyl group—possesses inherent

binding affinity for the TEAD-YAP complex (Hippo signaling pathway) and bacterial DNA

gyrase.

This guide details the synthetic strategies to transition FFA from a generic analgesic to a

targeted therapeutic agent.[3] We focus on two primary derivative classes: TEAD-Palmitate

Pocket Inhibitors (Anticancer) and 1,2,3-Triazole Hybrids (Antimicrobial).

Pharmacophore Analysis & Rational Design
To synthesize effective derivatives, one must respect the Structure-Activity Relationship (SAR)

of the core fenamate scaffold.
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Region Chemical Moiety
Function & Modification
Strategy

Region A Carboxylic Acid (C-1)

Primary Synthetic Handle.

Ionized at physiological pH

(pKa ~3.9). Direct irritation

source. Strategy: Convert to

amides, hydrazides, or

bioisosteres (tetrazoles) to

improve cell permeability and

reduce GI toxicity.

Region B Diphenylamine Bridge (-NH-)

Essential Linker. Provides the

necessary "butterfly"

conformation. Constraint: Do

not alkylate or oxidize; loss of

H-bonding capability destroys

activity.

Region C Trifluoromethyl Group (-CF3)

Lipophilic Anchor. Increases

metabolic stability and

membrane penetration. Critical

for binding in the hydrophobic

TEAD palmitate pocket.

Pathway A: TEAD-YAP Inhibitors (Anticancer)
Mechanism: The Hippo signaling pathway controls organ size and tumor suppression. FFA

binds to the central hydrophobic pocket of the TEAD transcription factor, displacing palmitic

acid and preventing the TEAD-YAP interaction required for cancer cell proliferation.

Mechanism of Action Diagram
The following diagram illustrates how FFA derivatives intervene in the Hippo pathway.
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Caption: FFA derivatives function as competitive inhibitors, occupying the TEAD central pocket

to prevent palmitoylation and subsequent YAP recruitment.

Lead Compound Design (LM-Series)
Recent studies (e.g., Pobbati et al., Structure) have shown that extending the carboxylic acid

into a hydrophobic amide or ketone improves binding affinity within the deep TEAD pocket.

Target:N-(benzenesulfonyl)flufenamic hydrazides.
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Rationale: The sulfonamide tail interacts with residues deep in the pocket (Cys380 region),

while the fenamate head occupies the entrance.

Pathway B: Heterocyclic Hybrids (Antimicrobial)
Strategy: Hybridization of FFA with 1,2,3-triazoles via "Click Chemistry" (CuAAC). This

introduces a secondary pharmacophore capable of hydrogen bonding with bacterial DNA

gyrase, a mechanism distinct from COX inhibition.

Synthetic Workflow Diagram
This workflow details the conversion of FFA to a Click-ready azide and subsequent coupling.
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Caption: Modular synthesis of FFA-Triazole hybrids via acid chloride activation and Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocols
Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab

coat) is mandatory.

Protocol 5.1: Synthesis of FFA-Propargyl Amide (Alkyne
Precursor)
This intermediate is the "Click" handle.
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Activation:

Dissolve Flufenamic Acid (2.81 g, 10 mmol) in dry Toluene (30 mL).

Add Thionyl Chloride (SOCl2) (1.5 mL, 20 mmol) dropwise.

Reflux at 110°C for 3 hours. Monitor by TLC (disappearance of acid).

Evaporate solvent and excess SOCl2 under reduced pressure to yield the crude acid

chloride (yellow oil). Do not purify; use immediately.

Amidation:

Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL).

In a separate flask, mix Propargyl Amine (0.7 mL, 11 mmol) and Triethylamine (Et3N) (2.8

mL, 20 mmol) in DCM (10 mL).

Cool the amine solution to 0°C in an ice bath.

Add the acid chloride solution dropwise over 20 minutes.

Stir at room temperature for 12 hours.

Workup:

Wash with 1N HCl (2 x 20 mL) to remove unreacted amine.

Wash with sat. NaHCO3 (2 x 20 mL) to remove unreacted acid.

Dry over anhydrous Na2SO4 and concentrate.

Yield: Expect ~85-90% as an off-white solid.

Protocol 5.2: "Click" Synthesis of 1,2,3-Triazole
Derivative

Reaction Setup:
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Dissolve FFA-Propargyl Amide (1.0 eq) and the desired Organic Azide (1.1 eq) in a 1:1

mixture of t-Butanol/Water (10 mL per mmol).

Catalyst Addition:

Add Copper(II) Sulfate Pentahydrate (5 mol%).

Add Sodium Ascorbate (10 mol%). The solution should turn bright yellow/orange.

Execution:

Stir vigorously at room temperature for 8–12 hours.

Self-Validation: The product usually precipitates out of the water/alcohol mixture as the

reaction proceeds.

Purification:

Filter the precipitate.

Wash with cold water and dilute ammonium hydroxide (to remove copper traces).

Recrystallize from Ethanol.

Comparative Activity Data
The following table summarizes the shift in potency when FFA is derivatized for non-COX

targets.
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Compound Target IC50 / MIC Reference

Flufenamic Acid

(Parent)
COX-2 1.8 µM [Wikipedia, 2024]

Flufenamic Acid

(Parent)
TEAD-YAP ~100 µM [Pobbati et al., 2015]

FFA-Nanoprodrug Glioma (U87-MG) 20 µM [NIH, 2024]

LM-41 (FFA

Derivative)
TEAD-YAP < 5 µM [Béliveau, 2023]

FFA-Triazole Hybrid

(7g)
S. aureus 16 µg/mL [Bentham Sci, 2022]

References
Pobbati, A. V., et al. (2015). Targeting the Central Pocket in Human Transcription Factor

TEAD as a Potential Cancer Therapeutic Strategy. Structure. Link

ResearchGate. (2026).[4] Synthesis, Docking Study, and in Vitro Anticancer Evaluation of

New Flufenamic Acid Derivatives. Link

NIH PubMed. (2024). Preparation and Characterization of Flufenamic Acid Nanoprodrugs.

Link

Béliveau, R. (2023). Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD

inhibitors. Link

Bentham Science. (2022). Synthesis of Novel NSAIDs Linked to Triazolyl-oxadiazole

Heterocyclic Compounds. Link

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

